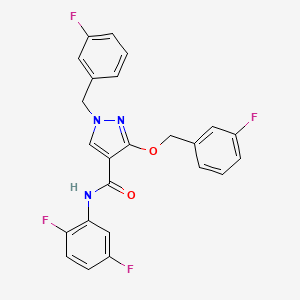

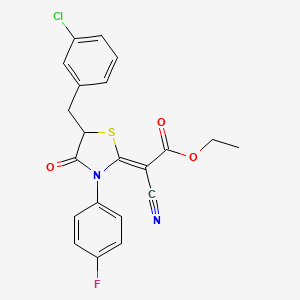

![molecular formula C21H17N3O2S B2418198 2-乙氧基-N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863589-26-8](/img/structure/B2418198.png)

2-乙氧基-N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound with a unique structure that paves the way for innovative applications, from drug discovery to material science. It is a derivative of thiazolo[5,4-b]pyridine, which has been identified as a potent phosphoinositide 3-kinase inhibitor .

科学研究应用

抗癌潜力

噻唑并[3,2-a]嘧啶骨架,特别是其2-取代衍生物,有望成为设计新型抗癌药物的骨架 . 研究人员已经证明了这些化合物具有很高的抗肿瘤活性。噻唑并[3,2-a]嘧啶与嘌呤的结构相似性使其能够有效地与生物靶点结合,使其成为癌症治疗的有吸引力的候选药物。

药物设计与优化

噻唑并[3,2-a]嘧啶部分可以通过引入新的结合位点轻松修饰。药物化学家可以利用这一特性来设计和优化针对特定生物靶点的配体。 5H-噻唑并[3,2-a]嘧啶-3(2H)-酮衍生物中的活性亚甲基 (C2H2) 提供了用于功能化的通用中心 .

作用机制

Target of Action

The primary target of 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a stronger charged interaction with a key residue in PI3K, Lys802 . This interaction disrupts the normal function of the enzyme, leading to changes in the downstream signaling pathways.

Result of Action

As a result of its action, 2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits strong inhibitory activity against PI3K . This leads to a disruption in the PI3K/AKT/mTOR pathway, potentially inhibiting cell growth and proliferation. The compound has been reported to exhibit extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .

未来方向

The thiazolo[5,4-b]pyridine derivatives, including “2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide”, show promise in the field of drug discovery, particularly as phosphoinositide 3-kinase inhibitors . This opens new doors to scientific exploration and potential therapeutic applications.

属性

IUPAC Name |

2-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-2-26-18-11-4-3-9-16(18)19(25)23-15-8-5-7-14(13-15)20-24-17-10-6-12-22-21(17)27-20/h3-13H,2H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAYKZJTVNUXMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2418124.png)

![8-{2-[(4-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418127.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]triazole](/img/structure/B2418138.png)